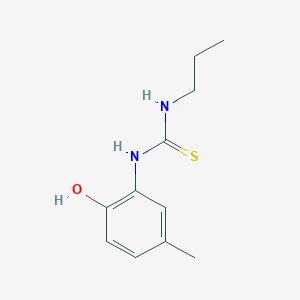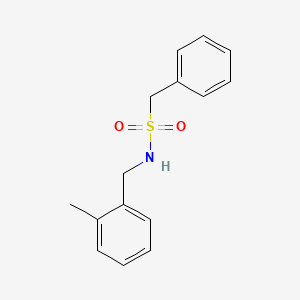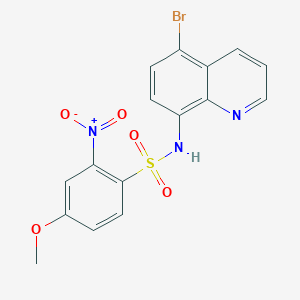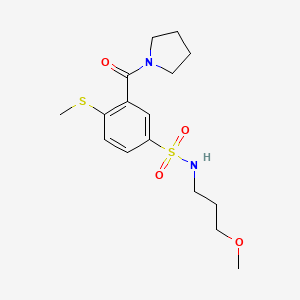
N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea, also known as HPMPT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. HPMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea involves its ability to interact with various enzymes and signaling pathways, leading to the inhibition of their activity and the modulation of various cellular processes. For example, N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been shown to inhibit the activity of cyclooxygenase-2, leading to the suppression of prostaglandin synthesis and the reduction of inflammation. N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has also been shown to inhibit the activity of nuclear factor-kappaB, leading to the suppression of various pro-inflammatory cytokines and the enhancement of antioxidant defenses.
Biochemical and Physiological Effects
N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea can induce apoptosis, inhibit cell proliferation, and modulate various cellular signaling pathways. In vivo studies have shown that N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea can reduce tumor growth, inflammation, and oxidative stress, and enhance cognitive function and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea also has some limitations, including its potential toxicity at high concentrations and its limited availability and cost.
Zukünftige Richtungen
There are several future directions for the research on N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea, including the development of novel synthesis methods, the identification of new applications in medicine, agriculture, and environmental science, and the elucidation of its mechanism of action and biochemical effects. Additionally, the development of N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea-based drug delivery systems and the optimization of its pharmacokinetics and pharmacodynamics could enhance its therapeutic potential and reduce its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective effects through its ability to inhibit the activity of various enzymes and signaling pathways, such as cyclooxygenase-2 and nuclear factor-kappaB. In agriculture, N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been used as a plant growth regulator and a pesticide due to its ability to induce plant stress responses and inhibit the activity of various pests and pathogens. In environmental science, N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been used as a chelating agent for heavy metal ions and a photocatalyst for organic pollutants.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-3-6-12-11(15)13-9-7-8(2)4-5-10(9)14/h4-5,7,14H,3,6H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRVETMFUNXNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C=CC(=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methylphenyl)-3-propylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-nitrophenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4654222.png)
![methyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4654231.png)



![2-bromo-6-methoxy-4-[(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B4654267.png)
![2-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4654272.png)
![methyl 5-benzyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4654274.png)

![3-bromo-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B4654282.png)
![N-[4-(4-methylphenoxy)phenyl]-3-furamide](/img/structure/B4654287.png)
![4-{[4-(4-fluorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4654290.png)
![2-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4654312.png)
![5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4654319.png)